1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Catalog No.
S675123
CAS No.
407634-05-3
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic a...

CAS Number

407634-05-3

Product Name

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

IUPAC Name

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12)

InChI Key

SQFXUCKQOKOBLC-UHFFFAOYSA-N

SMILES

COCCN1CC(CC1=O)C(=O)O

Canonical SMILES

COCCN1CC(CC1=O)C(=O)O

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-05-3) is a highly functionalized, N-alkylated pyroglutamic acid derivative utilized as a premium building block in peptidomimetic synthesis, DNA-encoded library (DEL) construction, and advanced medicinal chemistry . Featuring a terminal carboxylic acid for standard amide coupling and an N-linked 2-methoxyethyl moiety, this scaffold provides a precise balance of hydrogen-bond acceptor capacity and amphiphilic solubility [1]. For procurement teams and process chemists, it serves as a critical vector for tuning the physicochemical properties—specifically LogD and aqueous solubility—of lead compounds without introducing the excessive lipophilicity or steric hindrance associated with traditional N-benzyl or bulky N-alkyl substituents.

Substituting 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid with generic alternatives like unsubstituted 5-oxopyrrolidine-3-carboxylic acid or its N-methyl analog fundamentally alters downstream processability and candidate viability . Unsubstituted pyrrolidones are prone to base-catalyzed lactam ring-opening during aggressive coupling conditions, leading to poor synthetic reproducibility and lower yields [1]. Conversely, while N-methyl derivatives resist ring-opening, they lack the critical ether oxygen required to maintain aqueous solubility in late-stage functionalization. Procurement decisions that default to these simpler analogs often result in downstream bottlenecks, including compound aggregation in high-throughput screening assays, reduced coupling efficiency in solid-phase peptide synthesis (SPPS), and suboptimal pharmacokinetic profiles in the final active pharmaceutical ingredients (APIs).

Enhanced DMSO and Aqueous Solubility for Library Synthesis

The incorporation of the 2-methoxyethyl chain significantly enhances the kinetic solubility of the pyrrolidone scaffold compared to simple alkyl derivatives [1]. When evaluated in standard high-throughput screening buffers, 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid demonstrates a 2.5-fold increase in kinetic solubility over the N-methyl comparator, preventing aggregation during automated liquid handling [2].

Evidence DimensionKinetic solubility in 5% DMSO/PBS buffer (pH 7.4)
Target Compound Data>250 µM
Comparator Or Baseline1-Methyl-5-oxopyrrolidine-3-carboxylic acid (<100 µM)
Quantified Difference2.5-fold increase in kinetic solubility
ConditionsNephelometric solubility assay at 25°C

Higher kinetic solubility prevents compound precipitation during automated liquid handling and high-throughput screening, ensuring reliable assay readouts and reducing false negatives.

Resistance to Base-Catalyzed Lactam Ring-Opening

Unsubstituted pyroglutamic acids are notorious for undergoing lactam ring-opening under the basic conditions required for Fmoc-deprotection or aggressive amide coupling [1]. N-alkylation with the 2-methoxyethyl group completely suppresses this degradation pathway, yielding near-quantitative recovery of the intact lactam, whereas the unsubstituted baseline suffers significant degradation [2].

Evidence DimensionIntact lactam recovery after 24h exposure to basic conditions
Target Compound Data>98% recovery
Comparator Or BaselineUnsubstituted 5-oxopyrrolidine-3-carboxylic acid (~65% recovery)
Quantified Difference33% higher stability under standard Fmoc-deprotection conditions
Conditions20% piperidine in DMF at room temperature (simulated SPPS conditions)

Exceptional stability under basic conditions guarantees high-fidelity incorporation into complex peptidomimetics without generating ring-opened impurities that complicate purification.

Maintained Amide Coupling Efficiency Despite N-Alkylation

While bulky N-alkyl groups can sterically hinder the adjacent C3-carboxylic acid and reduce coupling yields, the linear and flexible nature of the 2-methoxyethyl group minimizes steric shielding [1]. In standard amide coupling reactions with secondary amines, this compound achieves significantly higher isolated yields compared to bulkier N-isopropyl analogs, facilitating highly efficient library synthesis .

Evidence DimensionYield of amide coupling with a secondary amine
Target Compound Data85-90% isolated yield
Comparator Or Baseline1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (<60% yield)
Quantified Difference>25% higher coupling yield
Conditions1.2 eq HATU, 2.0 eq DIPEA, DMF, 4 hours at room temperature

The minimal steric hindrance ensures rapid and high-yielding conjugation even with challenging amine nucleophiles, directly lowering reagent waste and synthesis time.

Optimal LogD Modulation for Oral Bioavailability

Adding lipophilic bulk to a building block often drastically shifts the LogD of the final molecule, risking poor oral bioavailability [1]. The 2-methoxyethyl moiety acts as a mini-PEG spacer, providing a subtle, controlled lipophilic adjustment compared to the massive lipophilic penalty incurred by N-benzyl substituents [2].

Evidence DimensionCalculated LogD shift upon incorporation into a standard lead scaffold
Target Compound DataΔLogD of +0.2 to +0.4
Comparator Or Baseline1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (ΔLogD > +1.5)
Quantified DifferenceAvoids extreme lipophilic shifts (difference of >1.0 Log units)
ConditionsOctanol-water partition coefficient at pH 7.4

This precise lipophilic tuning prevents the severe drop in aqueous solubility and high plasma protein binding typically caused by bulkier N-benzyl groups, improving downstream formulation success.

DNA-Encoded Library (DEL) Construction

Because of its high aqueous/DMSO solubility and rapid coupling kinetics demonstrated in Section 3, this compound is an ideal building block for DEL synthesis, where reactions must proceed to near-quantitative yields in highly polar solvent mixtures without precipitating the DNA tag [1].

Targeted Protein Degrader (PROTAC) Linker Optimization

The 2-methoxyethyl chain acts as a mini-PEG spacer, providing favorable physicochemical properties—specifically reduced lipophilicity and improved cell permeability—when incorporated into the linker regions of bifunctional degraders, outperforming highly lipophilic N-benzyl analogs [2].

Peptidomimetic Drug Discovery via SPPS

As a conformationally restricted glutamate surrogate that resists basic degradation (unlike unsubstituted variants), it is perfectly suited for solid-phase peptide synthesis (SPPS), offering an additional hydrogen bond acceptor to interact with target binding pockets while maintaining robust manufacturability [3].

XLogP3

-1.2

Dates

Last modified: 08-15-2023

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